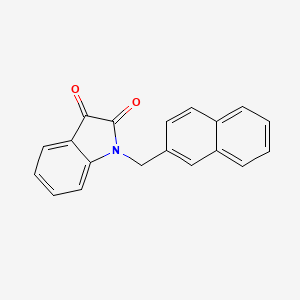

1-(2-naphthylmethyl)-1H-indole-2,3-dione

Description

Significance of the Indole-2,3-dione (Isatin) Scaffold in Contemporary Chemical Research

The indole-2,3-dione or isatin (B1672199) scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal and chemical research. scispace.com Its importance lies in its versatile chemical nature and its presence in a wide array of biologically active molecules. nih.govresearchgate.net The isatin core, featuring a fused benzene (B151609) and pyrrolidine (B122466) ring system with ketone groups at the C2 and C3 positions, serves as a privileged scaffold in drug discovery. nist.gov This framework is amenable to chemical modification at multiple sites, allowing for the synthesis of large libraries of derivatives. nist.gov

The reactivity of the isatin molecule, particularly at the N1-position, the C3-carbonyl group, and the aromatic ring, makes it a valuable building block for a diverse range of heterocyclic compounds. researchgate.net Isatin and its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netnih.gov This wide range of biological activities has established the isatin scaffold as a critical starting point for the development of new therapeutic agents. nih.gov

Historical Perspective and Evolution of Isatin Chemistry and its Derivatives

The history of isatin dates back to 1841, when it was first obtained by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo (B80030) dye using nitric and chromic acids. nih.govnih.gov This discovery laid the foundation for isatin chemistry. Initially explored as a dye component, its biological significance was later uncovered. Isatin is not just a synthetic curiosity; it is an endogenous compound found in various plants and has been identified in mammalian tissues and fluids, where it is thought to be a metabolic derivative of adrenaline. nih.gov

Early synthetic methods, such as the Sandmeyer synthesis, were pivotal in making isatin and its substituted analogues more accessible for study. nih.gov Over the decades, the chemistry of isatin has evolved significantly, with the development of numerous synthetic protocols to modify its core structure. Researchers have focused on substitutions at the nitrogen atom (N-substitution), modifications of the carbonyl groups, and electrophilic substitution on the aromatic ring to generate a vast number of derivatives with tailored properties. scispace.com

Overview of N-Substituted 1H-indole-2,3-dione Analogues in Bioactive Compound Development

Substitution at the N-1 position of the isatin ring is a key strategy in the development of bioactive compounds. The hydrogen atom on the indole (B1671886) nitrogen can be readily replaced by a variety of alkyl, aryl, and other functional groups, which significantly influences the molecule's physicochemical properties, such as lipophilicity, and its biological activity. nih.govnih.gov

N-substituted isatin analogues have been the subject of extensive research, leading to the discovery of compounds with enhanced potency and selectivity for various biological targets. For instance, N-alkylation has been shown to be an effective strategy for increasing the antibacterial activity of isatin derivatives. nih.gov Furthermore, the introduction of different substituents on the nitrogen atom plays a crucial role in the development of potent anticancer agents. scribd.comull.es The versatility of N-substitution allows for fine-tuning of the molecule's structure to optimize its interaction with specific biological targets, making it a cornerstone of modern isatin-based drug design. scholarsresearchlibrary.com

Rationale for Investigating the 1-(2-naphthylmethyl)-1H-indole-2,3-dione Structure

The investigation into the this compound structure is primarily driven by the search for novel and potent cytotoxic agents for cancer therapy. The rationale is based on established structure-activity relationships (SAR) within the isatin family of compounds, where N-alkylation with bulky, hydrophobic groups has been shown to enhance anticancer activity. scribd.comull.es

The synthesis of N-naphthylmethyl derivatives of isatin is a strategic approach to increase the hydrophobicity of the molecule. scribd.com This increased lipophilicity can potentially improve the compound's ability to cross cell membranes and interact with intracellular targets. The naphthalene (B1677914) moiety, a bicyclic aromatic system, is significantly larger and more hydrophobic than a simple phenyl group.

Specifically, the 2-naphthylmethyl isomer was synthesized for comparative purposes alongside its 1-naphthylmethyl counterpart to explore how the point of attachment on the naphthalene ring affects biological activity. scribd.com This comparative analysis is crucial for understanding the steric and electronic requirements for optimal cytotoxic effects. Research on related compounds, such as 5,7-dibromo-N-(naphthylmethyl)isatins, has demonstrated that these modifications can lead to highly potent compounds against various human cancer cell lines, including lymphoma, leukemia, and breast carcinoma. nih.govscribd.comull.es Therefore, the synthesis and study of this compound is a logical step in the systematic exploration of N-substituted isatins as potential anticancer drugs.

Structure

3D Structure

Properties

IUPAC Name |

1-(naphthalen-2-ylmethyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-18-16-7-3-4-8-17(16)20(19(18)22)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJURTBBMRUNASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4C(=O)C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Naphthylmethyl 1h Indole 2,3 Dione and Analogues

Strategies for N-Alkylation of the 1H-indole-2,3-dione Nucleus

N-alkylation of the isatin (B1672199) scaffold is the most direct approach to synthesizing the target compound. This transformation typically involves the deprotonation of the acidic N-H proton, followed by a nucleophilic substitution reaction with a suitable alkylating agent. researchgate.net

The primary method for synthesizing 1-(2-naphthylmethyl)-1H-indole-2,3-dione is the direct N-alkylation of isatin. This reaction is generally carried out by first generating the highly conjugated isatin anion with a base, followed by treatment with an appropriate alkylating agent, such as 2-(bromomethyl)naphthalene (B188764) or 2-(chloromethyl)naphthalene. nih.govresearchgate.net The isatin anion acts as a potent nucleophile, attacking the electrophilic carbon of the naphthylmethyl halide in a classical SN2 reaction.

Alternative electrophiles, such as trichloroacetimidates, can also be employed for the N-alkylation of isatins. This method utilizes a Lewis acid catalyst to activate the trichloroacetimidate, which then serves as the alkylating agent. rsc.org This approach provides an effective route to N-alkyl isatins, particularly with secondary trichloroacetimidates that can form stabilized carbocations, resulting in excellent product yields. rsc.org

The efficiency of the N-alkylation reaction is highly dependent on the choice of base, solvent, and, in some cases, catalyst. A variety of bases have been successfully used to generate the isatin anion, including sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (B78521) (NaOH), and calcium hydride (CaH₂). nih.govmdpi.com The selection of the base can influence reaction rates and yields. For instance, stronger bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ offer milder conditions.

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidinone (NMP) are commonly employed. researchgate.netmdpi.com These solvents are effective at solvating the cation of the base, thereby enhancing the nucleophilicity of the isatin anion. The choice of solvent can significantly impact the reaction outcome, with DMF being a widely used and effective medium for this transformation. ijoer.com

The table below summarizes typical conditions used for the N-alkylation of isatin with various benzyl-type halides, which are analogous to naphthylmethyl halides.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | DMF | 70 | 1 h | 82 | researchgate.net |

| 4-Chlorobenzyl Chloride | K₂CO₃ | DMF | 85 | 2 h | 68 | researchgate.net |

| Ethyl Chloroacetate | K₂CO₃ | DMF | 85 | 2 h | 68 | researchgate.net |

| Propargyl Bromide | NaH | DMF | 25-80 | 5-24 h | High | mdpi.com |

| Various Alkyl Halides | Cs₂CO₃ | NMP | - | - | High | nih.govresearchgate.net |

This table is interactive. You can sort and filter the data.

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The N-alkylation of isatin benefits significantly from microwave irradiation, which dramatically reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govijoer.com This technique is compatible with various bases and solvents, with K₂CO₃ or Cs₂CO₃ in a few drops of DMF or NMP being particularly effective. researchgate.net The use of minimal solvent under microwave conditions also aligns with the principles of green chemistry by reducing waste. nih.govnih.gov

The following table compares conventional heating with microwave-assisted synthesis for the N-alkylation of isatin.

| Alkylating Agent | Method | Time | Yield (%) | Reference |

| Benzyl Chloride | Conventional | 120 min | 82 | researchgate.net |

| Benzyl Chloride | Microwave | 5 min | 96 | researchgate.net |

| Ethyl Bromoacetate | Conventional | 70 min | 75 | researchgate.net |

| Ethyl Bromoacetate | Microwave | 3 min | 95 | researchgate.net |

| Phenacyl Bromide | Conventional | 180 min | 65 | researchgate.net |

| Phenacyl Bromide | Microwave | 4 min | 78 | researchgate.net |

This table is interactive. You can sort and filter the data.

Multi-Component Reactions for the Assembly of N-Substituted Indole-2,3-dione Architectures

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, adhering to principles of atom economy and procedural simplicity. uevora.ptchemrevlett.com N-substituted isatins, including this compound, are valuable substrates in MCRs. One of the most prominent applications is in 1,3-dipolar cycloaddition reactions. uevora.ptuevora.pt

In a typical three-component reaction (3-MCR), an N-substituted isatin, an amino acid (such as sarcosine (B1681465) or L-proline), and a dipolarophile (an electron-deficient alkene) are combined. uevora.pt The reaction proceeds via the in situ formation of an azomethine ylide from the condensation of the isatin and the amino acid. This ylide then undergoes a [3+2] cycloaddition with the dipolarophile to generate structurally diverse and complex spiro-pyrrolidine oxindoles. uevora.ptresearchgate.net The N-(2-naphthylmethyl) group remains intact during this process, becoming a key feature of the final spirocyclic product. This methodology allows for the rapid assembly of complex scaffolds from simple starting materials. uevora.pt

Stereoselective Synthesis of Chiral N-Substituted 1H-indole-2,3-dione Analogues

The development of asymmetric methods for the synthesis of chiral molecules is a significant goal in organic chemistry. Enantioselective N-alkylation of isatins provides a direct route to optically enriched N-alkylated isatin derivatives. One effective strategy involves an organocatalytic approach using a prolinol catalyst for the reaction between isatins and α,β-unsaturated aldehydes (enals). rsc.org

This process is believed to proceed through the formation of a chiral iminium ion intermediate from the reaction of the enal and the prolinol catalyst. The isatin anion then attacks this activated iminium ion in a conjugate addition, leading to the formation of the N-alkylated product with high levels of enantioselectivity. rsc.org This method provides a novel and efficient pathway to access chiral N-alkylated isatins, which can serve as valuable precursors for the synthesis of other optically active indole (B1671886) derivatives. rsc.org

Functionalization at C-2 and C-3 Positions of this compound

The this compound molecule possesses two reactive carbonyl groups at the C-2 (lactam) and C-3 (keto) positions, which allow for a wide range of subsequent chemical transformations. nih.govresearchgate.net The C-3 keto group is particularly electrophilic and is the primary site for nucleophilic additions and condensation reactions.

Common functionalization strategies include:

Knoevenagel Condensation: The C-3 carbonyl can react with active methylene (B1212753) compounds in the presence of a base to yield 3-substituted methyleneindolin-2-ones. dergipark.org.tr

Aldol Condensation: Base-catalyzed aldol-type reactions can be performed at the C-3 position. nih.gov

Friedel-Crafts Reaction: In the presence of a catalyst, the C-3 carbonyl can undergo Friedel-Crafts alkylation with electron-rich aromatic compounds like indoles to form 3,3-disubstituted oxindoles. nih.govdergipark.org.tr

Pfitzinger Reaction: N-alkylated isatins can react with carbonyl compounds containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. icm.edu.plresearchgate.net

Synthesis of Spiro Derivatives: The C-3 position is a key site for the construction of spirocyclic systems via MCRs or cycloaddition reactions, as discussed in section 2.2. nih.gov

These reactions highlight the versatility of the N-substituted isatin core as a scaffold for generating a wide library of complex heterocyclic compounds. researchgate.neticm.edu.pl

Formation of Schiff Bases and Hydrazones

The C3-carbonyl group of this compound is highly reactive and readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding Schiff bases and hydrazones. These reactions are typically catalyzed by a small amount of acid, such as glacial acetic acid, and are often carried out in a refluxing protic solvent like ethanol (B145695) or methanol. scirp.orgnih.gov

The general synthetic approach involves the equimolar reaction of this compound with a selected aromatic or aliphatic amine or hydrazine. The resulting imine or hydrazone precipitates from the reaction mixture upon cooling and can be purified by recrystallization. scirp.org This methodology is broadly applicable to a wide range of N-substituted isatins, including those with bulky N-aralkyl groups, suggesting its feasibility for the title compound.

Table 1: Examples of Schiff Base and Hydrazone Formation with N-Substituted Isatins

| N-Substituent | Reagent | Product Type | Reference |

|---|---|---|---|

| Benzyl | Sulphanilamide | Schiff Base | |

| Benzyl | 4-Methyl sulphonyl aniline | Schiff Base | |

| Methyl | 3,4-Dichlorophenylhydrazine | Hydrazone | |

| Unsubstituted | Cefotaxime | Schiff Base | scirp.orgresearchgate.net |

| Unsubstituted | 2-Nitro-4-(trifluoromethyl)phenylhydrazine | Hydrazone | sigmaaldrich.com |

| Unsubstituted | Benzene (B151609) Sulfonohydrazide Derivatives | Sulfonohydrazone | nih.gov |

This table presents examples of reactions with structurally related N-substituted isatins to illustrate the general applicability of the synthetic methods.

The formation of these derivatives is a cornerstone in the diversification of the isatin scaffold, as the resulting Schiff bases and hydrazones are themselves versatile intermediates for further chemical transformations. chalcogen.ro

Spiroannulations and Other Ring-Fused Systems

The construction of spirocyclic and ring-fused systems from this compound offers a pathway to complex, three-dimensional molecules with potential applications in medicinal chemistry. Spiroannulations typically occur at the C3-position of the isatin core, which acts as an electrophilic center.

A variety of synthetic strategies have been developed for the synthesis of spiro-oxindoles from isatin derivatives. rsc.orgnih.gov These methods often involve multicomponent reactions where isatin, a 1,3-dipole or its precursor, and a dipolarophile react in a concerted or stepwise manner to generate the spirocyclic system. While specific examples with the 1-(2-naphthylmethyl) substituent are not extensively documented, the general reactivity of N-aralkyl isatins in such transformations is well-established. beilstein-journals.org

For instance, dearomative spiroannulation of indoles has been achieved through a diaza- icm.edu.plresearchgate.net-Wittig rearrangement-enabled process, highlighting a metal-free and redox-neutral approach to spiroindolenines. rsc.org Another approach involves the ruthenium-catalyzed [4+1] and [4+2] oxidative coupling of N-aryl-2,3-dihydrophthalazine-1,4-diones with 1,4-benzoquinones to access spiro-indazolones and fused-cinnolines, respectively. rsc.org

Table 2: Examples of Spiroannulation and Ring-Fusion Reactions with Isatin Derivatives

| Isatin Derivative | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Aryl-2,3-dihydrophthalazine-1,4-diones | 1,4-Benzoquinones | Spiro-indazolones/Fused-cinnolines | rsc.org |

| Indoles | Triazolediones, Anhydrides/Acyl chlorides | Spiroindolenines | rsc.org |

| Isatins | Alkynes | Spiro-fused systems via dearomatizing [2+2+1] spiroannulation | nih.gov |

This table provides examples of reactions leading to spiro and ring-fused systems from related starting materials, demonstrating the potential synthetic routes applicable to the title compound.

Substituent Introduction and Modification on the Indole Ring System (C-4, C-5, C-6, C-7) of this compound

The introduction and modification of substituents on the aromatic ring of this compound are crucial for tuning its electronic properties and biological activity. The regioselectivity of these reactions is governed by the electronic nature of the isatin core and the directing effects of the existing substituents. unizin.orglumenlearning.comlibretexts.orglibretexts.org

The isatin nucleus is generally considered to be deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing carbonyl groups. Electrophilic substitution reactions, such as nitration and halogenation, are therefore expected to occur at the C5 and C7 positions, which are para and ortho, respectively, to the activating lactam nitrogen. icm.edu.plresearchgate.net

Nitration of isatin, for instance, typically occurs at the C5-position when using a mixture of potassium nitrate (B79036) and sulfuric acid. icm.edu.plresearchgate.netdergipark.org.tr Halogenation can also be directed to the C5 and C7 positions. For example, bromination of 5,7-dibromoisatin and subsequent N-alkylation with 1- and 2-naphthylmethyl halides has been reported, demonstrating the feasibility of having both a substituted indole ring and a naphthylmethyl group on the nitrogen.

The directing effect of substituents already present on the benzene ring will influence the position of further substitution. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position relative to themselves. unizin.orglumenlearning.comlibretexts.org

Table 3: Examples of Substituent Introduction on the Isatin Ring

| Reaction | Reagents | Position of Substitution | Reference |

|---|---|---|---|

| Nitration | KNO₃, H₂SO₄ | C-5 | icm.edu.plresearchgate.netdergipark.org.tr |

| Halogenation | Varies | C-5, C-7 | researchgate.net |

This table summarizes common electrophilic substitution reactions on the isatin core, which are applicable to this compound.

While specific examples for the C4 and C6 functionalization of this compound are scarce in the literature, the general principles of electrophilic aromatic substitution provide a predictive framework for these transformations. The steric bulk of the N-(2-naphthylmethyl) group may also play a role in the regiochemical outcome of these reactions.

Advanced Spectroscopic and Structural Elucidation of 1 2 Naphthylmethyl 1h Indole 2,3 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional spectra, a complete structural map can be assembled.

The ¹H NMR spectrum of 1-(2-naphthylmethyl)-1H-indole-2,3-dione provides a wealth of information. The signals are distributed in distinct regions corresponding to the aliphatic methylene (B1212753) bridge, the isatin (B1672199) aromatic core, and the naphthyl moiety.

The methylene protons (N-CH₂) are particularly diagnostic, appearing as a sharp singlet, as they have no adjacent protons to couple with. This signal is typically found in the downfield region around δ 5.0-5.5 ppm due to the deshielding effects of the adjacent nitrogen atom and the aromatic systems.

The four protons of the isatin ring exhibit a characteristic pattern for a 1,2-disubstituted benzene (B151609) ring. These protons typically resonate in the range of δ 7.0-7.8 ppm. For instance, the H-7 proton often appears as a doublet around δ 7.18, while the H-4 proton is also a doublet further downfield around δ 7.55. mdpi.com The H-5 and H-6 protons appear as triplets or doublet of doublets in between these signals. mdpi.com

The seven protons of the 2-naphthyl group produce a complex multiplet pattern between δ 7.4 and δ 8.0 ppm. The exact chemical shifts and multiplicities depend on the specific electronic environment of each proton within the naphthalene (B1677914) ring system. The interpretation of these signals relies on their characteristic coupling constants (J-values), which reveal the connectivity between adjacent protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₂ | ~5.10 | s (singlet) | N/A |

| Isatin H-7 | ~7.18 | d (doublet) | ~8.0 |

| Isatin H-5 | ~7.13 | t (triplet) | ~7.5 |

| Isatin H-6 | ~7.66 | t (triplet) | ~7.8 |

| Isatin H-4 | ~7.55 | d (doublet) | ~7.5 |

| Naphthyl Protons | 7.40 - 8.00 | m (multiplet) | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound would display signals for all 21 unique carbon atoms.

The most downfield signals correspond to the two carbonyl carbons of the isatin dione (B5365651) system. The C-3 ketone carbonyl typically resonates around δ 180-185 ppm, while the C-2 lactam (amide) carbonyl appears slightly upfield around δ 158-160 ppm. scispace.com

The aliphatic methylene bridge carbon (N-CH₂) gives a distinct signal in the aliphatic region, expected around δ 45-50 ppm. The remaining signals are in the aromatic region (δ 110-150 ppm) and correspond to the eight carbons of the isatin core and the ten carbons of the naphthyl group. Distinguishing between protonated (CH) and non-protonated (quaternary) carbons is often achieved using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-3 (Ketone C=O) | ~183.0 | Quaternary |

| C-2 (Lactam C=O) | ~158.5 | Quaternary |

| Isatin C-7a | ~150.5 | Quaternary |

| Isatin Aromatic CHs | 111.0 - 139.0 | CH |

| Isatin C-3a | ~118.0 | Quaternary |

| Naphthyl Quaternary Cs | 132.0 - 134.0 | Quaternary |

| Naphthyl Aromatic CHs | 123.0 - 129.0 | CH |

| N-CH₂ | ~46.0 | Aliphatic CH₂ |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous assignment.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, which helps to trace the connectivity within the spin systems of the isatin and naphthyl aromatic rings. researchgate.netemerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. This can confirm the conformation of the molecule, for instance, by showing spatial proximity between the methylene protons and protons on the isatin (H-7) and naphthyl rings.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis of Characteristic Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum is dominated by the strong absorptions of the carbonyl groups.

The two carbonyl groups of the isatin core are distinct. The C-3 ketonic carbonyl typically exhibits a stretching vibration (ν) at a higher wavenumber, around 1730-1745 cm⁻¹, while the C-2 lactam carbonyl stretch appears at a lower frequency, around 1715-1730 cm⁻¹. scispace.comnih.gov The spectrum also shows characteristic bands for aromatic C=C stretching in the 1600-1450 cm⁻¹ region and C-H stretching from both the aromatic rings and the aliphatic methylene group just above 3000 cm⁻¹. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Ketone, C-3) | 1745 - 1730 | Strong |

| C=O Stretch (Lactam, C-2) | 1730 - 1715 | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| C-N Stretch | 1360 - 1250 | Medium |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) can measure the m/z value with very high precision, which allows for the unambiguous determination of the elemental composition. For C₂₁H₁₃NO₂, the calculated exact mass is 311.0946, and HRMS would be expected to find a molecular ion peak ([M+H]⁺) at m/z 312.1019.

The fragmentation pattern in tandem MS/MS experiments provides structural information. For N-benzyl or N-naphthylmethyl isatins, the most common and characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically the weakest bond in the molecular ion. scispace.com This cleavage results in two main fragments: the isatinyl radical (m/z 146) and the highly stable 2-naphthylmethyl cation (m/z 141). youtube.com The 2-naphthylmethyl cation is often the base peak in the spectrum due to its stability. Further fragmentation of the isatinyl radical can occur through the loss of a carbonyl group (CO, 28 Da) to produce a fragment at m/z 118. scispace.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is characterized by the presence of two major chromophores: the indole-2,3-dione system and the naphthalene ring system.

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformation

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, thereby offering a definitive understanding of the molecule's conformation and the nature of its intermolecular interactions within the crystal lattice. While the specific crystal structure of this compound is not publicly available in the crystallographic databases, extensive studies on its derivatives provide significant insights into the structural characteristics of this class of compounds.

Analysis of structurally related isatin derivatives by single-crystal X-ray diffraction has been instrumental in confirming molecular structures derived from spectroscopic data and in elucidating their solid-state conformations. For instance, the crystallographic data for derivatives such as 1-(morpholinomethyl)indoline-2,3-dione reveal critical details about the geometry of the isatin core and the spatial orientation of its substituents.

In a representative study of an isatin derivative, 1-(morpholinomethyl)indoline-2,3-dione, the compound was found to crystallize in a monoclinic system with the space group P21/c. nih.gov The morpholine (B109124) ring adopts a stable chair conformation, and the (2,3-dioxoindolin-1-yl)methyl substituent is situated in an equatorial position. nih.gov This specific conformational arrangement is crucial for understanding the molecule's potential interactions in a biological context. The crystal structure is further stabilized by a network of intermolecular C—H···O hydrogen bonds, which dictate the packing of the molecules in the crystal. nih.gov

The crystallographic parameters for this derivative are summarized in the interactive table below, providing a quantitative basis for its solid-state structure.

Interactive Table: Crystallographic Data for 1-(Morpholinomethyl)indoline-2,3-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄N₂O₃ |

| Formula Weight | 246.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.608 (2) |

| b (Å) | 8.2818 (17) |

| c (Å) | 12.595 (3) |

| α (°) | 90 |

| β (°) | 100.20 (3) |

| γ (°) | 90 |

| Volume (ų) | 1191.7 (4) |

| Z | 4 |

Data sourced from a study on 1-(Morpholinomethyl)indoline-2,3-dione. nih.gov

In Vitro Biological Activity and Underlying Molecular Mechanisms of 1 2 Naphthylmethyl 1h Indole 2,3 Dione Derivatives

Antineoplastic and Cytotoxic Mechanisms in Cancer Cell Lines

Derivatives of 1-(2-naphthylmethyl)-1H-indole-2,3-dione have demonstrated significant potential in oncology research through various mechanisms that target cancer cell proliferation and survival. The core indole-2,3-dione (isatin) structure, combined with the naphthalene (B1677914) moiety, contributes to a range of cytotoxic effects against malignant cells.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle. nih.govnih.gov Studies on related naphthalene-substituted and indole-based compounds have shown that they can halt cell cycle progression, typically at the G2/M or S phases, preventing cancer cells from dividing and proliferating. nih.govfrontiersin.org

For instance, a series of novel naphthalene-substituted triazole spirodienones demonstrated remarkable in vitro cytotoxic activity by arresting the cell cycle and inducing apoptosis in MDA-MB-231 breast cancer cells. nih.gov Similarly, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives caused a significant increase in the percentage of HCT116 colon cancer cells in the S and G2/M phases, indicating cell cycle arrest. nih.gov These findings suggest that the this compound scaffold is a promising framework for developing agents that can effectively trigger apoptotic pathways and interfere with the mitotic machinery of cancer cells.

Table 1: Effect of Naphthalene-Substituted Triazole Spirodienones on Cancer Cell Viability

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 6a | MDA-MB-231 | 0.03 |

| 6a | Hela | 0.07 |

| 6a | A549 | 0.08 |

Data sourced from studies on naphthalene-substituted triazole spirodienones, which share the naphthalene moiety with the subject compound. nih.gov

Modulation of Key Signaling Pathways (e.g., Stat3 signaling)

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is often persistently activated in many cancers, promoting tumor cell survival, proliferation, and metastasis. nih.govnih.gov The inhibition of the STAT3 signaling pathway is a key strategy in cancer therapy. Research has identified certain indole (B1671886) derivatives as potent inhibitors of STAT3.

A study on N-arylsulfonylsubstituted-1H indole derivatives revealed their ability to inhibit STAT3 phosphorylation at the Tyr705 residue, a key step in its activation. nih.gov The most potent compound from this series also induced cell cycle arrest at the G2/M phase. nih.gov While this study did not use the exact 1-(2-naphthylmethyl) substitution, it highlights the potential of the indole core structure to serve as a scaffold for developing STAT3 inhibitors. By blocking STAT3 signaling, these compounds can down-regulate the expression of downstream target genes involved in cell survival (e.g., Bcl-2, Bcl-xL) and proliferation (e.g., cyclin D1), thereby suppressing tumor growth. nih.gov

Inhibition of Specific Protein Kinases (e.g., VEGFR-2, Tyrosine Kinase)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is largely driven by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase. jlu.edu.cnresearchgate.net The indole-2,3-dione (isatin) scaffold is a well-established pharmacophore for inhibiting various protein kinases, including VEGFR-2. nih.gov

Several studies have focused on designing and synthesizing indole derivatives as potent VEGFR-2 inhibitors. jlu.edu.cnresearchgate.net Molecular docking studies have shown that these compounds can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and subsequent downstream signaling. researchgate.net For example, a series of isatin (B1672199) derivatives demonstrated remarkable VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov This suggests that this compound derivatives are strong candidates for anti-angiogenic therapy by targeting VEGFR-2 and other related tyrosine kinases. nih.gov

Table 2: VEGFR-2 Inhibition by Isatin Derivatives

| Compound | VEGFR-2 Inhibition IC₅₀ (nM) |

|---|---|

| Derivative 46 | 69.1 |

| Derivative 47 | 85.8 |

Data from a study on isatin derivatives, which share the core 1H-indole-2,3-dione structure. nih.gov

Interaction with Tubulin and Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. researchgate.net Targeting microtubule dynamics is a clinically validated anticancer strategy. The indole nucleus is a key structural feature in many compounds that interact with tubulin, the protein subunit of microtubules.

Research on N-arylsulfonylsubstituted-1H indole derivatives has shown that they can act as dual inhibitors, targeting both STAT3 and tubulin polymerization. nih.gov Furthermore, other indole-modified compounds have been found to possess potent microtubule-destabilizing activities. researchgate.netnih.gov These agents can disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells. The presence of the planar naphthalene ring in this compound derivatives may further enhance their interaction with the tubulin protein, making them promising anti-mitotic agents.

Inhibition of Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of cancer, making them an important therapeutic target. nih.gov Pharmacological inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis. nih.gov

Studies have shown that derivatives of indole-3-butyric acid can act as potent HDAC inhibitors. nih.gov One such derivative exhibited high inhibitory potency against HDAC1, HDAC3, and HDAC6, with IC₅₀ values in the low nanomolar range, and showed greater antiproliferative activity than the approved drug SAHA in several cancer cell lines. nih.gov This indicates that the indole scaffold can be effectively utilized to design potent HDAC inhibitors, suggesting a potential mechanism of action for this compound derivatives in cancer therapy.

Table 3: HDAC Inhibition by an Indole-3-Butyric Acid Derivative (I13)

| HDAC Isoform | IC₅₀ (nM) |

|---|---|

| HDAC1 | 13.9 |

| HDAC3 | 12.1 |

| HDAC6 | 7.71 |

Data sourced from a study on indole-3-butyric acid derivatives. nih.gov

Anti-inflammatory Activity: Inhibition of TNF-α Induced ICAM-1 Expression

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that can induce the expression of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells. nih.govnih.gov This process facilitates the adhesion and transmigration of leukocytes, perpetuating the inflammatory response. nih.gov

The inhibition of TNF-α-induced ICAM-1 expression is a valuable therapeutic strategy for inflammatory conditions. While direct studies on this compound are limited in this area, the known anti-inflammatory properties of various indole and naphthalene-containing compounds suggest a potential role. For example, the TNF-α-induced upregulation of ICAM-1 can be mediated by pathways that are susceptible to inhibition by small molecules. nih.gov Given the diverse biological activities of the isatin scaffold, it is plausible that its derivatives could modulate inflammatory signaling pathways, thereby reducing the expression of ICAM-1 and exerting anti-inflammatory effects.

Computational Chemistry and in Silico Modeling of 1 2 Naphthylmethyl 1h Indole 2,3 Dione Interactions

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic structure and properties of molecules. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. semanticscholar.org For compounds in the isatin (B1672199) family, DFT is employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. uokerbala.edu.iq By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Once the structure is optimized, various electronic properties can be calculated. These properties include dipole moment, polarizability, and the distribution of electronic charge, which are crucial for understanding how the molecule will interact with its environment and other molecules. nih.govnih.gov DFT calculations for isatin and its derivatives are typically performed using specific basis sets, such as B3LYP/6-311G, to ensure reliable results. uokerbala.edu.iq

Analysis of Molecular Electrostatic Potentials and Frontier Molecular Orbitals (HOMO/LUMO)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. dergipark.org.tr For isatin derivatives, the MEP surface typically shows negative potential around the carbonyl oxygen atoms, indicating these are sites of nucleophilic reactivity. uokerbala.edu.iq

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov Analysis of the HOMO-LUMO gap in isatin derivatives helps to explain their biological activity and potential as therapeutic agents. uokerbala.edu.iq

| Property | Description | Typical Value for Isatin Scaffold |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -2.5 to -3.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~ 3.5 to 4.5 eV |

Note: The values presented are representative for the isatin scaffold and are not specific experimental or calculated data for 1-(2-naphthylmethyl)-1H-indole-2,3-dione.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. unar.ac.id This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode. nih.gov

Prediction of Binding Modes and Affinities with Target Proteins

For derivatives of 1H-indole-2,3-dione, molecular docking simulations are used to predict how they interact with the active sites of various protein targets. The process involves placing the ligand in multiple positions and orientations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. jocpr.com Lower binding energy scores typically indicate a more stable and favorable interaction. mdpi.com

Studies on related isatin derivatives have shown their potential to bind to a range of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov The docking results reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

| Target Protein | Ligand Class | Predicted Binding Affinity (kcal/mol) |

| Kinase DYRK1A | Tricyclic Isatin Oxime | -8.5 to -9.5 |

| Kinase PIM1 | Tricyclic Isatin Oxime | -7.0 to -8.0 |

| Acetylcholinesterase | Isoindole-1,3-dione derivative | -8.2 to -10.2 |

Note: This table presents illustrative binding affinity data for related isatin and isoindole derivatives against common protein targets to demonstrate the type of results obtained from molecular docking. The data is not specific to this compound.

Ligand-Protein Interaction Fingerprinting and Hotspot Residue Identification

Following molecular docking, ligand-protein interaction fingerprinting is a method used to systematically analyze and compare the binding modes of different ligands. nih.gov This technique converts the complex 3D structural information of the docked pose into a simplified numerical format, or "fingerprint". researchgate.netnih.govresearchgate.net Each bit in the fingerprint can represent a specific interaction with a particular amino acid residue in the binding site (e.g., hydrogen bond, hydrophobic contact, ionic interaction). researchgate.netbiorxiv.org

This analysis allows researchers to quickly identify common interaction patterns and key amino acid residues, often referred to as "hotspots," that are critical for binding. nih.govresearchgate.net Identifying these hotspot residues is vital for understanding the mechanism of inhibition and for designing new molecules with improved affinity and selectivity. elifesciences.orgnih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. nih.govnih.gov

For a potential drug candidate like an isatin derivative, an MD simulation would typically be run for tens to hundreds of nanoseconds. Researchers analyze the trajectory to assess the stability of the ligand's position in the binding pocket, the persistence of key interactions (like hydrogen bonds), and any conformational changes in the protein induced by the ligand. This information is crucial for validating the docking results and confirming the stability of the predicted binding mode.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound This compound that directly corresponds to the detailed computational and in silico modeling topics outlined in your request.

Studies providing in-depth analysis such as:

Molecular dynamics simulations to investigate ligand-receptor complex stability and conformational dynamics.

Analysis of interaction persistence and water-mediated interactions.

Binding free energy calculations using MM-GBSA or MM-PBSA.

The use of this specific compound in ligand-based drug design, pharmacophore modeling, or virtual screening.

Its inclusion in chemoinformatics or machine learning models for activity prediction.

...could not be located.

While research exists on the computational analysis of other isatin (1H-indole-2,3-dione) derivatives and related compounds, the strict requirement to focus solely on this compound prevents the inclusion of that data.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content inclusions for this specific chemical compound at this time. Fulfilling the request would necessitate speculating or fabricating data, which would violate the core principles of scientific accuracy.

Future Directions and Emerging Research Avenues for 1 2 Naphthylmethyl 1h Indole 2,3 Dione Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The synthesis of N-substituted isatins, including 1-(2-naphthylmethyl)-1H-indole-2,3-dione, traditionally involves the N-alkylation of the isatin (B1672199) core. mdpi.com Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Novel Methodologies: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The N-alkylation of isatin has been successfully achieved using microwave irradiation, offering significant advantages over conventional heating methods, such as shorter reaction times and higher yields. mdpi.comresearchgate.net Exploring various combinations of bases (e.g., K₂CO₃, Cs₂CO₃) and minimal amounts of high-boiling point solvents like N,N-dimethylformamide (DMF) under microwave conditions could optimize the synthesis of the target compound. mdpi.com

Sustainable Synthesis: Green chemistry principles are increasingly important in chemical synthesis. Future pathways should aim to reduce or eliminate the use of hazardous solvents and reagents. youtube.com One promising approach is the oxidation of corresponding indole (B1671886) derivatives using molecular oxygen as the oxidant, which is an environmentally benign method for preparing N-alkylated isatins. nih.gov The development of catalytic systems, potentially using earth-abundant metals or even metal-free conditions, for the direct N-alkylation of isatin with 2-(halomethyl)naphthalene would represent a significant advancement in sustainability.

| Methodology | Key Features | Potential Advantages for Synthesizing this compound | Reference |

|---|---|---|---|

| Conventional Heating | Standard reflux in solvents like DMF with bases (e.g., NaH, K₂CO₃). | Well-established and widely documented. | mdpi.com |

| Microwave-Assisted Synthesis (MAOS) | Rapid heating, often solvent-free or with minimal solvent. | Reduced reaction times, improved yields, higher purity. | mdpi.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to induce cavitation and enhance reaction rates. | Energy efficiency, can be performed at lower temperatures. | semanticscholar.org |

| Green Catalysis | Oxidation of N-substituted indoles using O₂ and a photosensitizer. | Uses a green oxidant (O₂), avoids harsh reagents. | nih.gov |

Identification of Undiscovered Biological Targets and Elucidation of New Mechanisms of Action

Isatin derivatives are known to exert their biological effects, particularly anticancer activities, through a multi-targeted approach, including inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis. seejph.com While general targets for the isatin scaffold have been identified, the specific molecular targets of this compound remain largely unexplored.

Screening Against Known Target Families: The isatin core is a privileged scaffold for inhibiting various enzymes. Future studies should involve comprehensive screening of this compound against key enzyme families implicated in disease.

Protein Kinases: Many isatin derivatives inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like VEGFR-2, which are crucial in cancer cell cycle regulation and angiogenesis. seejph.comrsc.org Computational docking and in vitro kinase assays could reveal if the title compound is a potent inhibitor of specific kinases. nih.govresearchgate.net

Proteases: N-substituted isatins have shown activity against viral proteases (e.g., SARS-CoV 3CL protease) and caspases involved in apoptosis. nih.gov Given that bulky hydrophobic groups at the N1 position, such as naphthalen-2-ylmethyl, are thought to enhance activity against SARS-CoV-2 protease, this is a critical area for investigation. pensoft.net

Tubulin: Some N-substituted isatins act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on β-tubulin, leading to mitotic arrest in cancer cells. researchgate.net Polymerization assays with purified tubulin could determine if this compound shares this mechanism.

Elucidating Novel Mechanisms: Beyond established targets, advanced techniques like thermal proteome profiling and activity-based protein profiling could identify previously unknown binding partners. Investigating its effects on cellular signaling pathways, reactive oxygen species (ROS) generation, and DNA interaction will be crucial to fully understand its mechanism of action. nih.govnih.gov

Application in Advanced Materials Science and Chemo/Biosensor Development

The unique photochemical properties of the isatin scaffold make its derivatives promising candidates for applications beyond medicine, particularly in materials science. nih.gov The fusion of the isatin core with a naphthyl group, a well-known fluorophore, suggests that this compound could possess interesting optical properties.

Fluorescent Probes and Sensors: Isatin derivatives have been successfully developed as fluorescent and colorimetric chemosensors for detecting various ions (e.g., F⁻, Hg²⁺, AsO₂⁻) and biologically relevant molecules like hydrogen sulfide (B99878) (H₂S) and cysteine. mdpi.combohrium.comrsc.org The mechanism often involves a change in color or fluorescence ("turn-on" or "turn-off") upon binding of the analyte. rsc.org Future research could focus on designing derivatives of this compound that can selectively detect specific analytes. The naphthyl moiety may enhance fluorescence quantum yield or shift emission wavelengths, potentially leading to sensors with improved sensitivity and detection limits. acs.orgnih.gov

Organic Functional Materials: The inherent properties of isatin derivatives make them suitable for incorporation into more complex materials like polymers and nanocomposites. nih.gov Their ability to absorb and emit light could be harnessed in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Development of Targeted Delivery Systems for this compound Derivatives

While potent, many chemotherapeutic agents suffer from poor selectivity, leading to toxicity in healthy tissues. A significant future direction for translating the potential of this compound into a therapeutic context is the development of targeted delivery systems. bohrium.com Encapsulating the compound within nanocarriers can enhance its solubility, stability, and bioavailability while enabling targeted delivery to diseased cells, thereby increasing efficacy and reducing side effects. nih.govmdpi.com

Various nanocarrier platforms could be explored:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that release the drug in a controlled manner.

Dendrimers: These are highly branched, well-defined macromolecules with surfaces that can be functionalized with targeting ligands. mdpi.com

Gold or Magnetic Nanoparticles: These inorganic nanoparticles offer unique properties for imaging and targeted therapy (theranostics). mdpi.com

These delivery systems can be further enhanced by attaching targeting moieties—such as antibodies, peptides, or small molecules like folic acid—to their surface, which specifically bind to receptors overexpressed on cancer cells. mdpi.com

Synergistic Studies with Other Bioactive Molecules

The complexity of diseases like cancer often requires combination therapy to achieve a durable response and overcome drug resistance. Future research should investigate the synergistic potential of this compound with other bioactive agents.

Molecular Hybridization: A more advanced strategy involves creating single-molecule hybrids that combine the this compound scaffold with another known pharmacophore. nih.gov This approach aims to create a dual-action drug that can modulate multiple targets simultaneously. Isatin has been successfully hybridized with various anticancer pharmacophores, including quinolines, coumarins, and benzofurans, resulting in new chemical entities with enhanced potency. nih.govmdpi.com Designing hybrids that link this compound to other agents via a stable or cleavable linker is a promising avenue for developing next-generation therapeutics. nih.gov

Integration of Artificial Intelligence and Big Data in Compound Design and Optimization

Modern drug discovery is increasingly driven by computational approaches. Artificial intelligence (AI) and big data analysis can significantly accelerate the design and optimization of derivatives based on the this compound scaffold. researchgate.net

In Silico Screening and Design: Computational methods like molecular docking and molecular dynamics simulations can be used to predict how derivatives of the lead compound will bind to specific biological targets, such as the active sites of kinases or proteases. nih.govmdpi.com These techniques allow for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Predict the activity and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity) of novel, un-synthesized derivatives.

Perform de novo design, generating entirely new molecular structures optimized for high potency against a specific target and favorable drug-like properties.

Guide the structural modification of this compound to enhance its selectivity and reduce potential off-target effects.

By integrating these powerful computational tools, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with bringing a new therapeutic agent from the laboratory to the clinic.

Q & A

Basic: What are the optimal synthetic routes for 1-(2-naphthylmethyl)-1H-indole-2,3-dione?

Methodological Answer:

The synthesis of this compound can be optimized by varying reaction bases, solvents, and temperatures. For example, in analogous indole-2,3-dione alkylation reactions, the use of strong bases like t-BuOK in THF at 70°C for 6 hours achieved yields up to 88% . Lower yields (e.g., 16% with NaOH in t-BuOH) suggest base strength and solvent polarity are critical. Key steps include:

- Base selection : Strong bases (t-BuOK) enhance nucleophilic substitution efficiency.

- Solvent compatibility : Polar aprotic solvents (THF, dioxane) improve reaction homogeneity.

- Reaction monitoring : TLC or HPLC can track intermediate formation.

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

Characterization involves:

- NMR : Compare with parent isatin (1H-Indole-2,3-dione, HMDB0061933) . The naphthylmethyl group introduces distinct aromatic signals (δ 7.2–8.5 ppm in H NMR).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 147 for isatin ) adjusted for the naphthylmethyl substituent (predicted m/z ~299).

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm) and absence of NH in the alkylated product.

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Polar solvents (ethanol/water) exploit solubility differences, as seen in isatin derivatives .

- HPLC : Reverse-phase C18 columns for high-purity isolation, especially if byproducts are structurally similar.

Advanced: How to resolve contradictions in synthetic yield data?

Methodological Answer:

Discrepancies in yields (e.g., 88% vs. 16% in similar conditions ) require systematic analysis:

- Replicate experiments : Confirm reproducibility under controlled conditions.

- Variable isolation : Test individual parameters (base, solvent, time) while holding others constant.

- Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps.

Advanced: What crystallographic tools refine its crystal structure?

Methodological Answer:

- SHELX suite : SHELXL refines small-molecule structures via least-squares minimization, handling twinning and high-resolution data .

- OLEX2 integration : Combines structure solution (SHELXD) and refinement (SHELXL) with visualization tools for hydrogen bonding analysis .

- Data collection : High-resolution X-ray diffraction (e.g., synchrotron sources) ensures accurate electron density maps.

Advanced: How to study its potential as a metal coordination ligand?

Methodological Answer:

- Synthesis of metal complexes : React with transition metals (Mn(II), Co(II), Ni(II)) under inert conditions, as done with isatin derivatives .

- Spectroscopic analysis : UV-Vis (d-d transitions), EPR (for paramagnetic metals), and single-crystal XRD to determine coordination geometry.

- Stability assays : Monitor complex stability in solution via pH titration and cyclic voltammetry.

Advanced: How to design biological activity studies (e.g., apoptosis induction)?

Methodological Answer:

- In vitro assays : Treat cancer cell lines (e.g., HeLa) and measure apoptosis markers (caspase-3 activation, cytochrome c release), inspired by structurally related apoptosis inducers .

- Dose-response curves : Determine IC values using MTT assays.

- Mechanistic probes : siRNA knockdown of apoptotic proteins (e.g., Apaf-1) to validate pathways.

Advanced: What computational methods predict its reactivity or binding modes?

Methodological Answer:

- DFT calculations : Optimize geometry (Gaussian 16) and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate binding to target proteins (e.g., caspase-3) using AutoDock Vina, referencing thiosemicarbazone derivatives .

- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories.

Advanced: How to explore structure-activity relationships (SAR) with derivatives?

Methodological Answer:

- Synthetic diversification : Introduce substituents (e.g., fluoro, methoxy) at the naphthyl or indole positions, as in related compounds .

- Biological profiling : Compare IC values across derivatives to identify pharmacophores.

- QSAR modeling : Use ML algorithms (Random Forest) to correlate structural descriptors (logP, polar surface area) with activity.

Advanced: How to validate thermodynamic properties (e.g., enthalpy of formation)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.